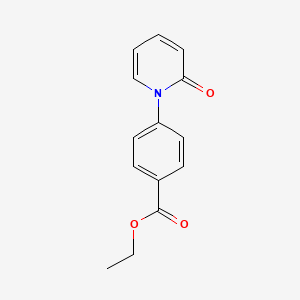

Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-oxopyridin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14(17)11-6-8-12(9-7-11)15-10-4-3-5-13(15)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDQOLXPJHYYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=CC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586528 | |

| Record name | Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179626-26-7 | |

| Record name | Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 2 Oxopyridin 1 2h Yl Benzoate and Structural Analogues

Precursor Compounds and Strategic Starting Materials

Synthesis of Key Pyridinone Precursors

The 2-pyridone (or 2-oxopyridine) ring is a central feature of the target molecule. Its synthesis can be accomplished through various methods, often involving the cyclization of acyclic precursors. Despite the existence of numerous techniques, new and more efficient methods are continuously being developed to access these valuable scaffolds. researchgate.netresearchgate.net

Common synthetic approaches include:

Condensation Reactions: N-substituted 4,6-dimethyl-3-cyano-2-pyridones can be prepared from the condensation of acetylacetone (B45752) and a corresponding N-substituted cyanoacetamide, often catalyzed by a base like piperidine (B6355638). orgsyn.org

Transition Metal-Catalyzed Cycloadditions: A well-established method involves the [2+2+2] cycloaddition of alkynes and isocyanates, catalyzed by transition metals such as Ni(0), to yield substituted 2-pyridone derivatives. researchgate.net

From Malonate Derivatives: Highly functionalized 2-pyridones can be synthesized from the reaction of dimethyl malonate derivatives with alkynyl imines in the presence of a strong base like sodium hydride. researchgate.net This reaction proceeds via a nucleophilic addition followed by cyclization.

These methods provide access to a variety of substituted 2-pyridone cores, which can then be utilized in subsequent coupling reactions.

Synthesis of Relevant Benzoate (B1203000) Ester Precursors

The benzoate ester portion of the molecule provides the linkage point for the pyridinone ring and contains the ethyl ester functionality. Several key benzoate precursors are instrumental in the synthesis of the target compound and its structural analogues.

Methyl 4-[2-(cyclized amino)ethoxy]benzoate esters: These compounds, which are key intermediates for certain selective estrogen receptor modulators, are typically synthesized starting from methyl 4-hydroxybenzoate. researchgate.net The phenolic hydroxyl group is alkylated with a suitable 2-haloethanol derivative, followed by the introduction and cyclization of the amino group. The general scheme is outlined below. researchgate.net

| Starting Material | Reagent(s) | Product |

| Methyl 4-hydroxybenzoate | 1. 1,2-Dibromoethane, K₂CO₃2. Cyclic amine (e.g., pyrrolidine) | Methyl 4-(2-(pyrrolidin-1-yl)ethoxy)benzoate |

tert-butyl p-(bromomethyl)benzoate: This precursor is valuable for introducing the benzoate moiety via alkylation. A common synthetic route involves the radical bromination of the methyl group of tert-butyl p-toluate (B1214165). This reaction is typically initiated by a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) in a non-polar solvent. chemicalbook.com

The synthesis can be broken down into two main steps:

Esterification: The formation of tert-butyl p-toluate from p-toluic acid. A direct Fischer esterification is difficult due to the bulky tert-butyl group. A more effective method involves converting p-toluic acid to p-toluoyl chloride using thionyl chloride, which then reacts with lithium tert-butoxide to form the ester. orgsyn.org

Bromination: The benzylic bromination of tert-butyl p-toluate using N-bromosuccinimide (NBS) and a catalytic amount of AIBN under reflux conditions. chemicalbook.comysu.edu

| Reaction Step | Reactant(s) | Reagent(s) | Product |

| Esterification | p-Toluoyl chloride | Lithium tert-butoxide | tert-Butyl p-toluate |

| Bromination | tert-Butyl p-toluate | N-Bromosuccinimide (NBS), AIBN | tert-butyl p-(bromomethyl)benzoate chemicalbook.com |

Preparation of Intermediate Fragments, e.g., Ethyl 4-(2-Cyanoacetamido)benzoate

Intermediate fragments that combine functionalities from both the pyridinone and benzoate precursors are crucial. Ethyl 4-(2-cyanoacetamido)benzoate is a multifunctional component that can be used to construct heterocyclic systems. researchgate.net It is prepared by the acylation of Ethyl 4-aminobenzoate (B8803810).

The synthesis involves two key stages:

Synthesis of Ethyl 4-aminobenzoate: This starting material is commonly prepared by the reduction of Ethyl 4-nitrobenzoate (B1230335). A variety of reducing agents can be used, including catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with reagents like tin and alcoholic hydrochloric acid. orgsyn.org A high-yielding laboratory procedure involves the reduction of ethyl 4-nitrobenzoate using indium powder and ammonium (B1175870) chloride in an ethanol (B145695)/water mixture. orgsyn.org

Acylation: Ethyl 4-aminobenzoate is then reacted with a cyanoacetylating agent, such as cyanoacetic acid in the presence of a coupling agent or, more directly, with an activated derivative like ethyl cyanoacetate (B8463686) or cyanoacetyl chloride, to form the desired amide, Ethyl 4-(2-cyanoacetamido)benzoate.

| Precursor | Reagent(s) | Intermediate Product |

| Ethyl 4-nitrobenzoate | Indium, NH₄Cl, EtOH/H₂O | Ethyl 4-aminobenzoate orgsyn.org |

| Ethyl 4-aminobenzoate | Ethyl cyanoacetate or Cyanoacetyl chloride | Ethyl 4-(2-cyanoacetamido)benzoate |

Direct Synthesis Approaches to Ethyl 4-(2-oxopyridin-1(2H)-YL)benzoate

The final construction of the target molecule can be approached by forming the ethyl ester from its corresponding carboxylic acid or through other direct esterification methods.

Elaboration from 4-(2-oxopyridin-1(2H)-yl)benzoic acid

The most direct route to this compound is the esterification of its parent carboxylic acid, 4-(2-oxopyridin-1(2H)-yl)benzoic acid. This precursor acid is typically synthesized via a copper-catalyzed N-arylation, known as the Ullmann condensation. nih.govwikipedia.org This reaction couples an aryl halide with an amine, alcohol, or thiol. In this case, 2-hydroxypyridine (B17775) (the tautomer of 2-pyridone) is coupled with a 4-halobenzoic acid, such as 4-iodobenzoic acid or 4-bromobenzoic acid. nih.govmdpi.com

Ullmann Condensation for Precursor Acid Synthesis:

Reactants: 2-hydroxypyridine and 4-bromobenzoic acid.

Catalyst: A copper(I) salt, such as CuI, often in the presence of a ligand (e.g., 1,10-phenanthroline) to facilitate the reaction under milder conditions. mdpi.com

Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required.

Solvent: A high-boiling polar aprotic solvent like DMF or DMSO is typically used.

Once 4-(2-oxopyridin-1(2H)-yl)benzoic acid is obtained, it can be readily converted to the ethyl ester.

Esterification Reactions involving Pyridinone-substituted Benzoic Acids

The conversion of the carboxylic acid group of 4-(2-oxopyridin-1(2H)-yl)benzoic acid to an ethyl ester is a standard transformation in organic synthesis. Several reliable methods are available.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). rug.nlmdpi.comkhanacademy.org The reaction is typically heated to reflux to drive the equilibrium towards the ester product. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by ethanol. mdpi.com

Acid Chloride Formation: A highly effective, two-step alternative involves first converting the carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The intermediate acid chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, to yield the final ester. This method avoids the use of strong acid and high temperatures, making it suitable for sensitive substrates. researchgate.net

| Method | Reagents | Key Features |

| Fischer-Speier Esterification | Ethanol (excess), H₂SO₄ (catalytic) | Equilibrium-driven; requires heat; simple reagents. researchgate.net |

| Acid Chloride Method | 1. SOCl₂ or (COCl)₂2. Ethanol, Pyridine | Proceeds via a highly reactive intermediate; often gives high yields at room temperature. researchgate.net |

Synthesis of Pyridinone-Benzoate Derivatives (e.g., Ethyl 4-(3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoate)

The synthesis of specifically substituted pyridinone-benzoate derivatives involves multi-step processes that combine the formation of the pyridinone ring with the attachment of the benzoate moiety.

Cyclocondensation and Hetero-cyclization Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of pyridinone rings. These reactions typically involve the condensation of a 1,5-dicarbonyl compound, or a synthetic equivalent, with ammonia (B1221849) or an ammonia source to form the six-membered heterocyclic ring. youtube.com A variety of starting materials can be employed, and the reaction conditions can be tailored to achieve the desired substitution pattern on the pyridinone ring.

Hetero-Diels-Alder reactions, a type of [4+2] cycloaddition, also provide a powerful route to pyridinone derivatives. In this approach, a 1-azadiene derivative reacts with a suitable dienophile to construct the pyridine ring system. rsc.org This method allows for the controlled introduction of substituents and the formation of complex heterocyclic structures.

One-pot multi-component reactions are particularly efficient for synthesizing highly substituted pyridines. For example, the reaction of carbamoylated enaminones with aldehydes, promoted by a base like piperidine, can lead to multifunctionalized dihydropyridones which can then be oxidized to the corresponding pyridones. researchgate.net

| Reaction Type | Key Reactants | Product | Reference |

| Cyclocondensation | 1,5-Dicarbonyl compound, Ammonia | Pyridine/Pyridinone | youtube.com |

| Hetero-Diels-Alder | 1-Azadiene, Dienophile | Pyridine derivative | rsc.org |

| Domino Reaction | Carbamoylated enaminone, Aldehyde | Dihydropyridone | researchgate.net |

N-Alkylation and Arylation Strategies for Pyridinone Ring Formation

The introduction of a substituent at the nitrogen atom of the pyridinone ring is a crucial step in the synthesis of compounds like this compound. This is typically achieved through N-alkylation or N-arylation reactions.

N-Alkylation: Selective N-alkylation of 2-pyridones can be challenging due to the potential for competing O-alkylation. However, specific conditions have been developed to favor N-substitution. One effective method involves the use of a base such as potassium tert-butoxide in anhydrous conditions, with a catalyst like tetrabutylammonium (B224687) iodide. lookchem.com This approach has been successfully applied to the preparation of 4-methoxy-1-methyl-2-pyridone. lookchem.com

N-Arylation: The N-arylation of 2-pyridones can be accomplished using various methods, including copper-catalyzed cross-coupling reactions. A mild and efficient approach utilizes diaryliodonium salts as the aryl source in the presence of a copper catalyst, allowing the reaction to proceed at room temperature. organic-chemistry.orgresearchgate.net This method has been used to synthesize a wide range of N-aryl pyridine-2-ones with good to excellent yields. researchgate.net Metal-free N-arylation of 2-pyridones has also been achieved using diaryliodonium salts, with the selectivity for N- versus O-arylation being controlled by the choice of base. rsc.orgnih.gov

| Reaction | Reagents/Catalysts | Key Features | Reference |

| N-Alkylation | Potassium tert-butoxide, Tetrabutylammonium iodide | Selective for N-alkylation, Mild conditions | lookchem.com |

| N-Arylation | Diaryliodonium salts, Copper catalyst | Mild conditions (room temperature), Good yields | organic-chemistry.orgresearchgate.net |

| N-Arylation | Diaryliodonium salts, Base (e.g., N,N-diethylaniline) | Metal-free, Base-dependent selectivity | rsc.orgnih.gov |

Blaise Reaction and Related Approaches for 2-Pyridinone Synthesis

The Blaise reaction offers a unique and efficient one-pot method for the synthesis of 2-pyridone derivatives. organic-chemistry.orgacs.orgnih.gov This reaction involves the in situ generation of a Blaise intermediate from a nitrile and a Reformatsky reagent (e.g., ethyl bromoacetate (B1195939) and zinc). This intermediate then reacts with a propiolate in a chemo- and regioselective manner to afford the 2-pyridone. organic-chemistry.orgacs.orgnih.gov A key advantage of this method is that it avoids the pre-synthesis of β-enaminocarbonyl or α,β-unsaturated carbonyl substrates. acs.org The reaction proceeds through a Michael addition of the Blaise intermediate to the propiolate, followed by intramolecular cyclization. acs.org

A variation of this approach is the vinylogous Blaise reaction, which utilizes ethyl-4-bromocrotonate to achieve a [C4 + CN] assembly, providing a direct route to C(6)-substituted pyridin-2-ones. researchgate.net

Ultrasound-Assisted Synthesis Methods for Enhanced Efficiency

The application of ultrasound irradiation has emerged as a valuable tool in organic synthesis, offering several advantages over conventional methods, including reduced reaction times, increased yields, and milder reaction conditions. nih.govresearchgate.netbohrium.com This green chemistry approach has been successfully applied to the synthesis of various heterocyclic compounds, including pyridinone derivatives. nih.govresearchgate.netbohrium.comresearchgate.net

For instance, a one-pot, four-component synthesis of pyridin-2(1H)-one derivatives has been developed using ultrasound irradiation in the presence of a piperidine catalyst. nih.gov Similarly, a three-component reaction between cyanoacetamide, aromatic ketones, and substituted aromatic aldehydes under ultrasonic conditions yields 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. researchgate.netbohrium.com The use of ultrasound significantly accelerates these reactions and simplifies workup procedures. nih.gov

| Method | Key Features | Advantages | Reference |

| Ultrasound-assisted four-component reaction | One-pot, Piperidine catalyst | Shorter reaction times, Excellent yields, Simple workup | nih.gov |

| Ultrasound-assisted three-component reaction | One-pot, NaOH base | Reduced reaction time, Enhanced rate and yield | researchgate.netbohrium.com |

Catalytic Systems in Pyridinone and Benzoate Ester Synthesis, e.g., L-proline and piperidine

Catalysts play a crucial role in the efficient synthesis of pyridinone and benzoate ester derivatives. Both organocatalysts and base catalysts are widely employed.

L-proline: L-proline, a naturally occurring amino acid, has been recognized as a versatile and environmentally benign organocatalyst for various organic transformations, including the synthesis of pyridine derivatives. rsc.orgacgpubs.orgderpharmachemica.comnih.gov It can act as a bifunctional catalyst, with its secondary amine functioning as a Lewis base and its carboxylic acid group acting as a Brønsted acid. nih.gov L-proline has been used to catalyze the multi-component synthesis of poly-substituted pyridines under mild conditions. rsc.orgacgpubs.org

Piperidine: Piperidine is a commonly used base catalyst in the synthesis of pyridinone derivatives. It is particularly effective in promoting condensation reactions. researchgate.net For example, it catalyzes the domino reaction of carbamoylated enaminones with aldehydes to form dihydropyridones. researchgate.net It is also used in multi-component reactions for the synthesis of pyridin-2(1H)-ones, including those assisted by ultrasound. nih.gov

Novel Synthetic Routes and Process Optimization

The development of novel and optimized synthetic routes for this compound and its analogues is an ongoing area of research. The focus is on improving efficiency, reducing the number of synthetic steps, and employing more sustainable and environmentally friendly methods.

One-pot multi-component reactions are a prime example of process optimization, as they allow for the construction of complex molecules in a single step, minimizing waste and simplifying purification. nih.gov The use of alternative energy sources like ultrasound and microwave irradiation also contributes to process optimization by reducing reaction times and energy consumption. researchgate.netbohrium.com

Furthermore, the exploration of new catalytic systems, including novel organocatalysts and transition metal catalysts, continues to provide more efficient and selective methods for the synthesis of pyridinone-based compounds.

One-Pot Synthesis Strategies

One-pot synthesis strategies offer a streamlined approach to constructing complex molecules like N-aryl 2-pyridones by performing multiple reaction steps in a single reactor without isolating intermediates. This approach enhances efficiency by reducing reaction time, minimizing solvent usage, and simplifying purification processes.

A notable one-pot method involves the copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters. rsc.org This transformation provides a rapid route to a variety of 2-arylpyridines using an inexpensive copper catalytic system, which can be more challenging to access through traditional methods. rsc.org This represents a simple and practical procedure for obtaining 2-arylpyridines in moderate to good yields without the need for an additional reductant. rsc.org

Another efficient method for the synthesis of N-arylated 2-pyridone derivatives is catalyzed by rhodium(II). bohrium.comnih.gov This reaction couples 2-oxypyridine with diazonaphthoquinone. The process proceeds through the insertion of the nitrogen atom of the 2-oxypyridine into a quinoid carbene, followed by a 1,6-benzoyl migratory rearrangement. bohrium.comnih.gov This method is noted for its efficiency and broad scope under mild reaction conditions. bohrium.com

Table 1: One-Pot Synthesis Strategies for N-Aryl 2-Pyridone Analogues

| Method | Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Direct C–H Arylation | Copper | Pyridine N-oxides, Arylboronic esters | One-pot synthesis, inexpensive catalyst, no additional reductant needed. | rsc.org |

| N-Arylation via Migratory Rearrangement | Rhodium(II) | 2-Oxypyridine, Diazonaphthoquinone | Efficient, proceeds under mild conditions, involves a 1,6-benzoyl migratory rearrangement. | bohrium.comnih.gov |

Eco-Friendly Synthetic Protocols

The demand for environmentally safe and economical synthetic procedures has led to the development of eco-friendly protocols for the synthesis of 2-pyridone derivatives. researchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry technique in this field. researchgate.netacs.orgresearchgate.net

Microwave irradiation offers a powerful tool for synthesizing 2(1H)-pyridones and their glucosides, serving as an ecologically conscious method. tandfonline.com This protocol can significantly reduce reaction times and, in some cases, allow for solvent-free conditions, which is highly desirable from both an economic and synthetic standpoint. researchgate.netnih.gov For instance, an efficient and rapid microwave-assisted procedure for preparing pyridine glycosides uses solid supports like silica (B1680970) gel, which acts as an environmentally friendly promoter in the absence of a solvent. nih.gov The use of microwave assistance has been shown to be superior to traditional heating methods for certain reactions, such as the synthesis of highly substituted bicyclic 2-pyridones. acs.org

Table 2: Eco-Friendly Microwave-Assisted Synthesis of 2-Pyridone Derivatives

| Product Type | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| 4,6-disubstituted 3-cyanopyridin-2(1H)-ones | 1,3-diaryl propen-1-ones, Cyanoacetamide | Microwave irradiation, solvent-free, KOH | Rapid, excellent yields, high purity. | researchgate.net |

| 2(1H)-pyridones and their glucosides | Varies | Microwave protocol | Ecologically new method. | tandfonline.com |

| Pyridine glycosides | 2-pyridone, 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose | Microwave irradiation, solvent-free, silica gel support | Efficient, mild, rapid, environmentally friendly. | nih.gov |

| Highly substituted bicyclic 2-pyridones | Varies | Microwave-assisted organic synthesis (MAOS) | Superior to traditional conditions, good overall yields. | acs.org |

Yield Enhancement and Purity Improvement Techniques

Achieving high yields and purity is a central goal in chemical synthesis. For N-aryl 2-pyridones, several techniques have been developed to enhance these parameters.

A particularly mild and effective approach for the N-arylation of 2-pyridones utilizes a copper catalyst with diaryliodonium salts. organic-chemistry.orgnih.govacs.org This reaction proceeds readily at room temperature, often in the presence of 10 mol % of copper chloride, to produce a wide range of N-aryl pyridine-2-ones in yields ranging from 23% to as high as 99%. nih.govacs.org A significant advantage of this method is the short reaction time, with some syntheses being completed within 30 minutes. nih.gov This approach leverages the increased electrophilicity of diaryliodonium salts in the presence of a Cu(I) catalyst. organic-chemistry.org

As mentioned previously, microwave-assisted synthesis is another powerful technique for improving both yield and purity. researchgate.net The reaction between 1,3-diaryl propen-1-ones and cyanoacetamide under microwave irradiation using powdered potassium hydroxide (B78521) results in excellent yields and higher purity compared to conventional methods. researchgate.net

Rhodium-catalyzed reactions also provide an efficient pathway to N-arylated 2-pyridones. bohrium.com The dearomative rearrangement of 2-oxypyridines with quinone diazides under rhodium catalysis is an effective protocol for the direct synthesis of these compounds. bohrium.com

Table 3: Techniques for Yield and Purity Enhancement

| Method | Catalyst/Reagent | Conditions | Reported Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| N-Arylation | Copper chloride / Diaryliodonium salts | Room temperature | Up to 99% | Mild conditions, rapid reaction times. | organic-chemistry.orgnih.govacs.org |

| One-pot C-H Arylation | Copper | Varies | Moderate to good | Inexpensive catalyst, simple procedure. | rsc.org |

| Microwave-Assisted Synthesis | Potassium hydroxide | Microwave irradiation, solvent-free | Excellent | Higher purity and yields compared to conventional methods. | researchgate.nettandfonline.com |

| Dearomative Rearrangement | Rhodium(II) | Mild conditions | Efficient | Direct synthesis protocol. | bohrium.com |

Reactivity and Chemical Transformations of Ethyl 4 2 Oxopyridin 1 2h Yl Benzoate

Reactions at the Pyridinone Moiety

The 1-aryl-2(1H)-pyridone structure is a key feature, and its reactivity is characterized by the interplay between the aromatic character and the vinylogous amide nature of the ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridinone Ring

The pyridinone ring exhibits a nuanced reactivity towards aromatic substitution, influenced by the electron-withdrawing nature of the nitrogen atom and the carbonyl group, as well as the N-aryl substituent.

Electrophilic Aromatic Substitution: The 2-pyridone ring is generally considered electron-deficient compared to benzene (B151609), which makes electrophilic aromatic substitution more challenging. The nitrogen atom and the exocyclic oxygen atom deactivate the ring towards electrophilic attack. When such reactions do occur, the substitution pattern is dictated by the directing effects of the substituents. For N-substituted 2-pyridones, electrophilic attack is predicted to occur at the C3 and C5 positions, which are less deactivated. A plausible biosynthesis of certain natural products involves a phenyltransferase-mediated electrophilic aromatic substitution, highlighting that such reactions are feasible under specific catalytic conditions.

Nucleophilic Aromatic Substitution (SNAr): The pyridinone ring is activated towards nucleophilic attack, particularly at the C4 and C6 positions (para and ortho to the ring nitrogen, respectively). This is because the electronegative nitrogen atom can stabilize the negative charge in the Meisenheimer-type intermediate formed during the reaction. For a nucleophilic substitution to proceed, a suitable leaving group must be present at one of these activated positions. For instance, pyridines substituted with a good leaving group like a halogen at the 2- or 4-position readily undergo nucleophilic substitution. In the context of the title compound, if a leaving group were introduced at the C4 or C6 position of the pyridinone ring, it would be susceptible to displacement by nucleophiles.

Derivatization at the N1-Position of the Pyridinone Ring

The N1-position is occupied by a 4-(ethoxycarbonyl)phenyl group. Reactions can be directed at this phenyl ring. The 2-oxopyridin-1-yl group acts as an electron-withdrawing substituent due to the influence of the carbonyl and the ring nitrogen. In electrophilic aromatic substitution reactions, electron-withdrawing groups deactivate

Reactions at the Benzoate (B1203000) Ester Moiety

Reactions on the Phenyl Ring (e.g., electrophilic aromatic substitution)

The phenyl ring of Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. youtube.com The regiochemical outcome of such substitutions is dictated by the electronic properties of the two substituents on the ring: the ethyl benzoate group at position 4 and the 2-pyridone moiety at position 1.

The ethyl ester group (-COOEt) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta positions (positions 3 and 5). Conversely, the 2-pyridone ring, attached via its nitrogen atom, is generally considered an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be donated into the phenyl ring through resonance.

Given that the para position is already occupied by the ester group, the directing influences of the two substituents are in opposition. The 2-pyridone group directs incoming electrophiles to the ortho positions (2 and 6), while the ester group directs to the meta positions (3 and 5). The actual site of substitution in a competitive scenario depends on the relative activating/deactivating strength of the substituents and the reaction conditions. However, substitution is most likely to occur at positions 3 and 5, which are ortho to the more activating 2-pyridone group and meta to the deactivating ester group.

Halogenation is a common EAS reaction. youtube.comnih.gov The development of methods for the selective halogenation of pyridines and other electron-deficient π-systems, which are often challenging substrates for traditional EAS, highlights the ongoing interest in functionalizing such heterocyclic systems. nih.gov While direct halogenation of the phenyl ring in the title compound would follow standard EAS principles, specialized reagents have been designed to achieve halogenation of pyridine (B92270) rings themselves, often at specific positions. nih.govchemrxiv.org

| Substituent on Phenyl Ring | Electronic Effect | Directing Influence | Affected Positions |

|---|---|---|---|

| 1-(2-Oxopyridin-1(2H)-yl) | Activating (by resonance) | Ortho, Para | 2, 6 (Ortho) |

| 4-Ethoxycarbonyl (-COOEt) | Deactivating (by induction and resonance) | Meta | 3, 5 (Meta) |

Intermolecular Coupling and Ligand Interactions

Formation of Hybrid Molecules incorporating Pyridinone and Benzoate Scaffolds

The pyridinone and benzoate moieties within this compound serve as valuable scaffolds for the construction of more complex, hybrid molecules. Such molecules are of significant interest in medicinal chemistry and materials science. thesciencein.orgmdpi.com The synthesis of these hybrids often relies on modern cross-coupling reactions.

A common strategy involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, to form new carbon-carbon bonds. nih.govresearchgate.net To utilize these methods, the title compound would first need to be functionalized, for instance, by halogenating either the pyridone or the phenyl ring. The resulting halo-derivative could then be coupled with a variety of organometallic reagents (e.g., boronic acids in Suzuki coupling or organozinc reagents in Negishi coupling) to attach new molecular fragments. nih.govresearchgate.netresearchgate.net The synthesis of bipyridine derivatives, for example, is a well-established field that extensively uses these techniques. nih.govresearchgate.netlboro.ac.uk

Furthermore, palladium-catalyzed C-H activation and oxidative annulation represent powerful methods for building complex polycyclic aromatic systems. researchgate.netdocumentsdelivered.com For instance, N-aryl 2-pyridone derivatives can undergo oxidative annulation with internal alkynes to furnish polyarylated N-naphthyl 2-pyridones. researchgate.netdocumentsdelivered.com Such transformations could potentially be applied to this compound to create elaborate, fused molecular architectures. The synthesis of benzoate derivatives attached to other heterocyclic systems, such as 4-oxopyridine, has been demonstrated, showcasing the modularity of these synthetic approaches. nih.gov

| Coupling Reaction | Typical Reactants | Potential Application |

|---|---|---|

| Suzuki Coupling | Aryl Halide + Aryl Boronic Acid | Formation of biaryl structures. nih.govresearchgate.net |

| Stille Coupling | Aryl Halide + Organostannane | Creation of C-C bonds, though toxicity of tin reagents is a concern. nih.govresearchgate.net |

| Negishi Coupling | Aryl Halide + Organozinc Reagent | Mild and efficient C-C bond formation. nih.govresearchgate.net |

| C-H Activation/Annulation | N-Aryl Pyridone + Alkyne | Synthesis of fused polycyclic systems. researchgate.netdocumentsdelivered.com |

Potential for Coordination Chemistry (based on general pyridinone reactivity)

The 2-pyridone structural motif is a highly versatile ligand in coordination chemistry, capable of binding to a wide range of main group and transition metals. wikipedia.orgrsc.orginnovareacademics.in The ligand can coordinate in its neutral 2-pyridone form or, more commonly, as the deprotonated 2-pyridonate anion. rsc.org This anion features a negative charge delocalized between the nitrogen and oxygen atoms, making it an effective LX-type donor. rsc.org

2-Pyridonates are classified as 1,3-N,O-hetero-bidentate ligands, typically forming stable chelate rings with metal ions. rsc.org The presence of both a "hard" oxygen donor and a borderline nitrogen donor allows for coordination with a variety of metal centers. rsc.org These ligands can adopt several bonding motifs, including chelating (κ²-N,O) and bridging modes, akin to carboxylate ligands. wikipedia.orgrsc.org The coordination mode can be influenced by factors such as the metal ion, other ligands present, and the substitution pattern on the pyridone ring. rsc.orgresearchgate.net For example, analysis of ruthenium pyridonate complexes showed distinct C-O bond lengths indicative of different coordination modes, such as monodentate κ¹-N or chelating κ²-N,O. rsc.org

Therefore, this compound possesses significant potential to act as a ligand in coordination complexes. The pyridone unit would be the primary binding site, likely coordinating to a metal center through its nitrogen and carbonyl oxygen atoms. The ester group on the phenyl ring is less likely to be involved in primary coordination but could influence the electronic properties and steric environment of the resulting metal complex. The rich coordination chemistry of pyridines, pyridine-N-oxides, and their derivatives provides a broad context for the potential applications of this molecule in forming functional metal-organic assemblies and catalysts. acs.orgwikipedia.orgwikipedia.org

| Ligand Form | Donor Atoms | Common Coordination Modes | Reference |

|---|---|---|---|

| 2-Pyridone (neutral) | N, O | Monodentate (κ¹-N or κ¹-O), Chelating (κ²-N,O) | rsc.org |

| 2-Pyridonate (anionic) | N, O | Chelating (κ²-N,O), Bridging | wikipedia.orgrsc.org |

Mechanistic Investigations of Key Transformations

Proton-Dependent Reactions Catalyzed by Pyridinones

The 2-pyridone moiety is not just a structural component but can also exhibit catalytic activity, particularly in reactions that are dependent on proton transfer. wikipedia.orginnovareacademics.inresearchgate.net This catalytic ability stems from the tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms. wikipedia.org This tautomerism allows the molecule to function as a bifunctional catalyst, capable of acting as both a hydrogen bond donor and acceptor simultaneously.

This "ditopic" receptor capability is particularly effective in accelerating reactions such as the aminolysis of esters in nonpolar solvents. wikipedia.org The 2-pyridone can facilitate the transfer of a proton from the amine nucleophile to the ester's leaving group through a concerted mechanism, thereby lowering the activation energy of the reaction. The study of proton transfer mechanisms involving 2-pyridone and its tautomer has been a subject of investigation using kinetic and quantum chemical methods. wikipedia.org Similarly, pyridines and their derivatives can act as base catalysts by deprotonating substrates, enhancing their reactivity. catalysis.blog The electrocatalytic hydrogenation of pyridinium (B92312) has also been shown to proceed via surface proton transfer reactions. rsc.org

Intramolecular Rearrangements

N-aryl 2-pyridone systems can undergo significant intramolecular rearrangements, leading to novel molecular structures. A notable example is the rhodium(II)-catalyzed reaction between 2-oxypyridine derivatives and diazonaphthoquinone. researchgate.netbohrium.comresearchgate.netnih.gov This transformation proceeds through a formal insertion of a rhodium-carbene into the N-H bond (or N-atom of an O-silylated precursor), followed by a distinctive intramolecular 1,6-benzoyl migratory rearrangement. researchgate.netnih.gov

The proposed mechanism involves the initial formation of a pyridinium ylide intermediate from the reaction of the 2-oxypyridine with the rhodium carbene generated from the diazo compound. researchgate.net This is followed by a rearrangement where the benzoyl group migrates from the oxygen atom to the nitrogen atom of the pyridone ring, ultimately yielding an N-arylated 2-pyridone product. researchgate.netbohrium.comresearchgate.net This efficient dearomative rearrangement strategy provides a direct synthetic route to N-arylated pyridones under mild conditions and has potential applications in the synthesis of axially chiral molecules. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Pyridone |

| 2-Hydroxypyridine |

| Diazonaphthoquinone |

| N-aryl 2-pyridone |

| 2-Bromopyridine |

| 2-Chloro-3-methylpyridine |

| 2-Chloro-5-methylpyridine |

| Ethyl bromoacetate (B1195939) |

| 3-nitrophenyl ethanoate |

| phenyl ethanoate |

Computational Chemistry and Theoretical Investigations of Ethyl 4 2 Oxopyridin 1 2h Yl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate, DFT calculations offer a detailed understanding of its fundamental characteristics.

Geometry Optimization and Electronic Structure Analysis

HOMO-LUMO Energy Analysis and Chemical Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of its chemical behavior.

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of electron cloud polarization. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the molecule's electrophilic character. |

These parameters are invaluable for predicting how this compound might interact with other chemical species. For instance, a high electrophilicity index suggests that the molecule would be a good electrophile in chemical reactions. researchgate.netajchem-a.commdpi.com

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions that are rich or deficient in electrons. The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas denote neutral potential.

For this compound, the MEP map would likely show a high negative potential around the oxygen atom of the carbonyl group in the pyridinone ring and the ester group, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential. This visual tool provides intuitive insights into the molecule's reactivity and intermolecular interaction sites. researchgate.netresearchgate.net

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis is a crucial component of computational chemistry, providing a predicted infrared (IR) and Raman spectrum for a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined.

The calculated vibrational spectra can be correlated with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. For this compound, characteristic vibrational frequencies would include C=O stretching in the pyridinone and ester groups, C-N stretching, C-O stretching, and aromatic C-H and C=C stretching vibrations. The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. researchgate.net

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of the molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, particularly around the ester group and the bond connecting the two aromatic rings. Conformational analysis aims to explore the different possible spatial arrangements (conformers) of the molecule and their relative energies.

Intermolecular Interactions and Crystal Packing Analysis

A thorough search of crystallographic databases and chemical literature did not yield any published single-crystal X-ray diffraction studies for this compound. Consequently, there is no empirical data available to analyze its crystal packing, including intermolecular interactions such as hydrogen bonding, π-π stacking, or van der Waals forces that govern its solid-state architecture. Theoretical predictions of its crystal structure are also absent from the literature.

Quantum Chemical Descriptors Analysis

Quantum chemical calculations, which are fundamental to understanding the electronic structure and reactivity of a molecule, have not been reported for this compound.

There are no published studies detailing the calculation of atomic charges (e.g., Mulliken, NBO) or bond orders for this compound. This information is crucial for understanding the distribution of electron density within the molecule and the nature of its chemical bonds.

Analyses based on Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), have not been conducted for this compound. Such studies are essential for predicting the molecule's reactivity, kinetic stability, and electronic properties. The energy gap between the HOMO and LUMO, a key descriptor of molecular reactivity, remains uncalculated.

In Silico Prediction of Synthetic Accessibility and Reaction Pathways

There is no available research on the in silico prediction of synthetic routes for this compound. Computational tools are often used to assess the feasibility and efficiency of different synthetic pathways, but this has not been applied to the target molecule in any published work. Predictions of its potential reaction pathways under various conditions are also not documented.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

The structural rigidity and specific reactivity of the N-substituted 2-pyridone moiety make Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate an excellent scaffold for building complex molecular structures. Its utility is particularly evident in the generation of compound libraries and the assembly of large ring systems.

The 2-pyridone ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets, leading to the development of various therapeutic agents. nih.govrsc.orgrsc.org this compound is an ideal starting material for creating libraries of diverse heterocyclic compounds. Multicomponent reactions (MCRs) are often employed to synthesize 2-pyridone-containing heterocycles, which can exhibit a broad range of biological activities, including anticancer, antibacterial, and antifungal properties. nih.govrsc.orgrsc.org By systematically varying the reactants that modify the pyridone ring or by derivatizing the benzoate (B1203000) group, chemists can generate a large number of distinct molecules from this single precursor. This diversity-oriented synthesis approach is crucial for drug discovery, allowing for the high-throughput screening of compounds to identify new therapeutic leads. researchgate.net

The 2-pyridone core of this compound is well-suited for integration into larger, more complex ring systems through various synthetic strategies.

Annulation Reactions: The pyridone ring can undergo annulation, or ring-forming, reactions to create fused polycyclic structures. For instance, [4+2] annulation strategies can be used to construct highly functionalized bicyclic systems. thieme-connect.comorganic-chemistry.org Similarly, rhodium-catalyzed C-H annulation with alkynes can yield complex quinolinone derivatives. researchgate.net These methods leverage the existing ring as a template to build additional fused heterocyclic or carbocyclic rings.

Macrocyclization: The 2-pyridone unit is increasingly used in the synthesis of macrocycles, which are of great interest for targeting challenging proteins that lack well-defined binding pockets. researchgate.netnih.gov Novel solid-phase synthesis methods have been developed that use the formation of a 2-pyridone ring as the key macrocyclization step. researchgate.netnih.govchemrxiv.org This approach has proven efficient for producing diverse libraries of peptidic and non-peptidic macrocycles, including those with potential antimicrobial activity. researchgate.netnih.gov The defined geometry of the pyridone ring helps to constrain the conformational flexibility of the macrocycle, which can lead to higher binding affinity and improved bioavailability. nih.gov

Intermediate in the Synthesis of Structurally Diverse Compounds

Beyond its role as a structural scaffold, this compound serves as a crucial intermediate, providing access to a wide range of derivatives through modifications at either the pyridone ring or the benzoate functional group.

The N-aryl-2-pyridone structure is amenable to a wide variety of chemical modifications, allowing for the fine-tuning of its chemical and biological properties. Starting from this compound, chemists can perform reactions such as C-H functionalization, N-arylation, and other substitutions to create novel derivatives. organic-chemistry.orgresearchgate.netresearchgate.net These modifications can introduce new functional groups that can act as hydrogen bond donors or acceptors, alter the molecule's lipophilicity, and introduce specific interactions with biological targets. rsc.org For example, strategic substitutions on the pyridone ring have led to the development of potent and selective inhibitors of various enzymes and modulators of receptors, including cannabinoid receptor type 2 (CB2R) agonists and compounds with anti-HIV and anti-HBV activity. nih.govnih.gov

| Modification Strategy | Description | Potential Tailored Properties | References |

|---|---|---|---|

| C-H Functionalization | Directly attaching new functional groups to the carbon atoms of the pyridone ring. | Introduction of new pharmacophores, altered electronic properties, improved target binding. | researchgate.net |

| Catalytic N-Arylation/Alkylation | Modification or replacement of the N-aryl substituent. While the starting compound is N-arylated, this applies to the general class. | Enhanced metabolic stability, modulation of solubility and lipophilicity. | organic-chemistry.orgbohrium.com |

| Substitution Reactions | Introduction of various substituents at different positions of the pyridone ring. | Development of specific biological activities (e.g., enzyme inhibition, receptor agonism). | nih.govnih.gov |

| Cyclization/Annulation | Building additional rings fused to the pyridone core. | Creation of rigid, conformationally constrained structures for enhanced target affinity. | thieme-connect.comresearchgate.net |

The ethyl benzoate moiety of the molecule provides a reactive handle for a separate class of derivatizations. The ester can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 4-(2-oxopyridin-1(2H)-yl)benzoic acid. This carboxylic acid is a versatile intermediate that can be converted into a range of other functional groups. chemicalbook.com For example, it can be coupled with various amines to form a library of amides or reacted with alcohols to form different esters. libretexts.org This chemical versatility allows for the attachment of the core pyridone structure to other molecules of interest, including polymers, peptides, or fluorescent tags, significantly broadening its applications. libretexts.org

| Reaction | Reagents | Resulting Functional Group | Application |

|---|---|---|---|

| Ester Hydrolysis | NaOH or HCl (aq) | Carboxylic Acid | Intermediate for further derivatization. |

| Amide Formation | Carboxylic acid intermediate + Amine (R-NH2) + Coupling agent (e.g., EDC, HOBt) | Amide | Synthesis of peptide conjugates, bioactive amides. |

| Esterification | Carboxylic acid intermediate + Alcohol (R-OH) + Acid catalyst | Ester | Modification of solubility, creation of prodrugs. |

| Acid Chloride Formation | Carboxylic acid intermediate + Thionyl chloride (SOCl2) | Acid Chloride | Highly reactive intermediate for acylation reactions. |

By combining modifications to both the pyridone and benzoate moieties, this compound serves as a key precursor for a multitude of advanced small molecules with significant potential in materials science and medicinal chemistry. iipseries.org The 2-pyridone scaffold is a cornerstone in the development of drugs targeting a wide range of diseases. researchgate.netnih.gov For instance, derivatives have been synthesized and investigated for their potential as antimalarial and antiproliferative agents. nih.gov The ability to readily functionalize the molecule allows for a structure-activity relationship (SAR) guided approach to drug design, where derivatives are systematically synthesized and tested to optimize potency and selectivity for a specific biological target. nih.gov The synthesis of potential metabolites of complex benzoate-containing drugs has also been demonstrated, highlighting the role of such precursors in understanding drug metabolism. nih.gov

Utility in Materials Science and Polymer Chemistry Precursors

Currently, there is a lack of specific, publicly available research detailing the direct application of this compound as a precursor in materials science or polymer chemistry. The presence of both a heterocyclic and an ester functional group could theoretically allow it to be incorporated into polymer chains or functional materials. For instance, the ester group could undergo transesterification or hydrolysis to create polymeric linkages, while the pyridinone core could influence the material's thermal or photophysical properties. However, without concrete experimental evidence, its role in this field remains speculative.

Contribution to Fragment-Based Synthetic Design

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small molecular fragments. nih.gov The core structure of this compound, the 2-oxopyridine (B1149257) moiety attached to a phenyl group, represents a potential fragment that could be utilized in the design of larger, more complex molecules with therapeutic potential.

The general principle of FBDD involves identifying low-molecular-weight fragments that bind to a biological target and then chemically elaborating these fragments to increase affinity and selectivity. While the 2-oxopyridine scaffold is present in various biologically active compounds, specific studies detailing the use of this compound as a starting fragment in an FBDD campaign are not readily found in the scientific literature. Its utility in this context would depend on its ability to form favorable interactions with a target protein and the synthetic accessibility of derivatives for fragment evolution.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. mdpi.com For Ethyl 4-(2-oxopyridin-1(2H)-yl)benzoate, future research will be directed towards greener and more scalable production methods.

A primary goal in the sustainable synthesis of this compound is the development and implementation of green catalysts. These catalysts aim to reduce waste, avoid harsh reaction conditions, and utilize less toxic materials. mdpi.com Research in this area could focus on several key classes of catalysts.

Heterogeneous catalysts, such as Montmorillonite K10, offer advantages like easy recovery and reusability, which are crucial for sustainable industrial processes. mdpi.com The application of metal-free catalytic systems is another promising avenue, potentially utilizing organocatalysts or iodine-based catalysts to avoid heavy metal contamination of the final product. mdpi.com Furthermore, biocatalysis, using enzymes to perform specific chemical transformations, represents an increasingly viable green chemistry approach that could lead to higher selectivity and milder reaction conditions. mdpi.com

Table 1: Potential Green Catalysts for Synthesis

| Catalyst Type | Potential Advantages | Example Application |

|---|---|---|

| Heterogeneous Catalysts | Easy separation and recyclability, reduced waste. | Use of Montmorillonite K10 for N-S bond formation in synthesizing N-fused imino-1,2,4-thiadiazolo isoquinoline. mdpi.com |

| Metal-Free Catalysts | Avoids toxic heavy metals, often uses abundant elements. | Hydrogen-peroxide-mediated synthesis of 1,2,4-thiadiazoles in ethanol (B145695) at ambient temperature. mdpi.com |

| Biocatalysts (Enzymes) | High selectivity (chemo-, regio-, and stereo-selectivity), mild reaction conditions (aqueous media, room temperature). | Enzyme-catalyzed synthesis of sitagliptin, which increased yield by 10% and productivity by 53%. mdpi.com |

Flow chemistry, or continuous manufacturing, has emerged as a powerful technology in the pharmaceutical and fine chemical industries, offering significant advantages over traditional batch processing. nih.govd-nb.info This approach involves the continuous pumping of reagents through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. jst.org.in

For the synthesis of this compound, adopting a flow chemistry approach could lead to improved yields, higher purity, and enhanced safety, particularly if the synthesis involves exothermic reactions or unstable intermediates. d-nb.info The small reaction volumes inherent in flow reactors minimize the risk of thermal runaways. d-nb.info Furthermore, continuous processing facilitates seamless integration of reaction, work-up, and purification steps, leading to a fully automated and highly efficient manufacturing process. nih.gov The successful multistep flow synthesis of complex molecules like imatinib (B729) and rufinamide (B1680269) demonstrates the potential of this technology. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Pyridinone Derivatives

| Feature | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Safety | Higher risk with exothermic reactions or unstable intermediates due to large volumes. | Inherently safer due to small hold-up volume, superior heat and mass transfer. d-nb.info |

| Scalability | Scaling up can be challenging and may require significant process redevelopment. | Straightforward scaling by running the system for longer periods or "numbering-up" reactors. jst.org.in |

| Control & Reproducibility | Difficult to maintain uniform temperature and mixing, leading to variability. | Precise control over reaction parameters ensures high consistency and reproducibility. jst.org.in |

| Efficiency | Often involves multiple discrete steps with isolation of intermediates, leading to longer cycle times. | Enables telescoping of multiple reaction steps without intermediate isolation, improving efficiency. nih.gov |

Development of Advanced Characterization Techniques

As synthetic methods evolve, so too must the analytical techniques used to characterize the products and monitor the reactions. Future research will benefit from the adoption of advanced, real-time, and automated characterization methods.

Process Analytical Technology (PAT), particularly in situ spectroscopic monitoring, is critical for understanding and optimizing chemical reactions in real-time. Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into a reaction vessel or flow reactor. This allows for continuous tracking of the concentrations of reactants, intermediates, and products, providing invaluable kinetic and mechanistic data. For the synthesis of this compound, in situ monitoring would enable rapid optimization of reaction conditions, ensuring maximum yield and purity while minimizing byproduct formation.

The structural confirmation of newly synthesized compounds can be a time-consuming bottleneck. Automated structural elucidation platforms that integrate data from various analytical techniques (e.g., NMR, Mass Spectrometry, IR) with sophisticated software algorithms can dramatically accelerate this process. researchgate.net By applying computational methods to analyze spectral data, these systems can rapidly propose and verify the structure of this compound and its derivatives, freeing up researchers to focus on the next stages of discovery and development.

Expanded Scope in Multicomponent Reactions and Diversity-Oriented Synthesis

This compound is a promising scaffold for the creation of large and diverse chemical libraries. Future research should explore its utility as a building block in multicomponent reactions (MCRs) and diversity-oriented synthesis (DOS).

MCRs are one-pot reactions in which three or more starting materials react to form a single product that incorporates substantial parts of all the initial reactants. DOS is a strategy that aims to create structurally diverse small molecules from a common starting point, which is ideal for exploring chemical space in drug discovery. nih.gov

The structure of this compound offers multiple points for functionalization. The 2-oxopyridine (B1149257) ring and the ethyl benzoate (B1203000) moiety can be modified or used as reactive partners in various MCRs. For instance, related benzoate derivatives have been shown to be versatile components in the synthesis of a wide range of heterocyclic compounds. researchgate.net By employing this compound in DOS workflows, it is possible to rapidly generate a library of novel analogues with a wide range of structural and functional diversity, which could then be screened for various biological activities. nih.gov

Further Theoretical Insights into Reaction Mechanisms and Selectivity

A deeper understanding of the reaction mechanisms and selectivity involving this compound is crucial for its optimized synthesis and functionalization. Future theoretical studies, primarily employing quantum chemistry calculations, can provide invaluable insights.

Systematic explorations of reaction mechanisms and regioselectivity in the synthesis of N-substituted 2-pyridones have been conducted for related compounds. nih.govnih.gov For instance, density functional theory (DFT) calculations at the B3LYP/6-31G(d) level have been used to elucidate the nucleophilic addition pathways in the formation of N-substituted pyridones from oxazoline[3,2-a]pyridinium intermediates. nih.gov These studies revealed that the regioselectivity of the reaction is highly dependent on the nature of the nucleophile, with calculations of free energy barriers accurately predicting the preferred site of attack. nih.gov

Future research on this compound could adopt similar computational approaches. A key area of investigation would be the elucidation of the transition states and reaction energy profiles for various synthetic routes. This would not only rationalize experimentally observed outcomes but also predict the feasibility of novel synthetic strategies. For example, theoretical modeling could be employed to understand the factors governing N- versus O-alkylation or arylation, a common challenge in pyridone chemistry. acs.org

Moreover, computational analysis can shed light on the selectivity of functionalization reactions on the pyridone or benzoate rings. By mapping the electron density and frontier molecular orbitals, researchers can predict the most probable sites for electrophilic or nucleophilic attack. Such studies would guide the development of selective C-H activation or functionalization protocols, which are of significant interest in modern organic synthesis. researchgate.net

Table 1: Hypothetical Computational Data for Reaction Pathways

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| N-Arylation | 15.2 | This compound |

| O-Arylation | 19.8 | 2-(4-ethoxycarbonylphenoxy)pyridine |

| C-H activation at C3 | 25.5 | 3-Substituted derivative |

| C-H activation at C5 | 23.1 | 5-Substituted derivative |

Note: The data in this table is illustrative and intended to represent the type of results that could be generated from future theoretical studies.

Design and Synthesis of Conformationally Restricted Analogues

The design and synthesis of conformationally restricted analogues of this compound represent a significant frontier for modulating its physicochemical and biological properties. Constraining the rotational freedom between the pyridone and benzoate rings can lead to compounds with enhanced potency, selectivity, and metabolic stability, particularly if the parent molecule is found to have biological activity.

The synthesis of such analogues often involves the introduction of bridging atoms or groups to create fused ring systems. For example, strategies for the synthesis of conformationally restricted analogues of biologically active molecules have been successfully developed, including the stereocontrolled synthesis of complex heterocyclic systems.

Future research in this area could focus on several synthetic strategies. One approach could involve an intramolecular cyclization reaction, such as a Friedel-Crafts acylation or a radical cyclization, to form a covalent bond between the two aromatic rings. The feasibility and regioselectivity of such reactions could be initially explored using the theoretical methods described in the previous section.

Another promising avenue is the use of ring-closing metathesis (RCM) to tether the two rings together with an appropriate linker. This powerful technique offers a high degree of control over the size and nature of the resulting macrocycle, allowing for the systematic exploration of the conformational space.

The design of these rigid analogues would be greatly aided by molecular modeling. By calculating the preferred conformations of the parent molecule, researchers can design linkers that lock the molecule into a specific, potentially bioactive, conformation. Structure-activity relationship (SAR) studies on these new analogues would then provide critical information on the structural requirements for any observed biological activity. nih.gov

Table 2: Proposed Conformationally Restricted Analogues

| Analogue Structure | Synthetic Strategy | Potential Application |

| Fused tricyclic system | Intramolecular Friedel-Crafts | Probing bioactive conformation |

| Macrocyclic ether | Ring-closing metathesis | Enhanced metabolic stability |

| Bridged biphenyl (B1667301) system | Intramolecular Ullmann coupling | Increased receptor affinity |

Note: This table presents hypothetical structures and strategies to guide future research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.